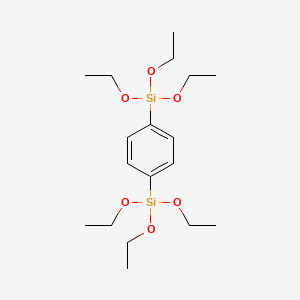
1,4-Bis(triethoxysilyl)benzene
Overview
Description
1,4-Bis(triethoxysilyl)benzene (BTEB) is a silicon-based nucleophile that is reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .
Synthesis Analysis
BTEB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . The synthetic route involves the acid-catalyzed exo-templating of a bis-silylated organosilica precursor followed by alkali-catalyzed pseudomorphic transformation endo-templating to generate materials with ordered arrangements on the macro-, meso-, and molecular levels .
Molecular Structure Analysis
The molecular structure of BTEB combines an ordered macro- and mesoporous structure with a crystal-like orientation of the precursor molecules in the pore walls .
Chemical Reactions Analysis
BTEB is shown to be reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .
Physical And Chemical Properties Analysis
BTEB is a clear colorless liquid . It has a refractive index of 1.456 , a boiling point of 130-133 °C/0.5 mmHg
Scientific Research Applications
Bridged Polysilsesquioxane
- Scientific Field: Sol-Gel Science and Technology .
- Application Summary: BTEB is used as a precursor for bridged polysilsesquioxane, which are typical class II inorganic–organic hybrid materials . These materials have applications in various fields, such as optics, biology, and electrochemistry .
- Methods of Application: The hydrolysis behavior of BTEB was investigated with high-resolution 29Si nuclear magnetic resonance (29Si NMR) spectroscopy at ambient temperature .
- Results: It was revealed that one of the two triethoxysilyl groups in BTEB is hydrolyzed preferentially .
Bacterial Cellulose Membrane Modification
- Scientific Field: Physical Chemistry .
- Application Summary: BTEB is used for the modification of bacterial cellulose membrane (BCM), which can be used to develop smart hybrid materials such as advanced drug delivery nanosystems .
- Methods of Application: BTEB was incorporated into the BCM, and spherical hybrid silica nanoparticles with heterogeneous particle size (30-100 nm) and probably porous structure, were formed .
- Results: The modified BCM was characterized by Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Fourier Transform Infrared- (Attenuated Total Reflectance FTIR-ATR), Thermogravimetric analysis (TGA) and Solid State Nuclear Magnetic Resonance (NMR) .
Silicon Carbide Coating
- Scientific Field: Material Science .
- Application Summary: BTEB can be used as a precursor for developing silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Synthesis of Periodic Mesoporous Organosilicas (PMOs)
- Scientific Field: Material Science .
- Application Summary: BTEB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Pd-Catalyzed Cross-Coupling Reactions
- Scientific Field: Organic Chemistry .
- Application Summary: BTEB is a silicon-based nucleophile shown to be reactive in Pd-catalyzed cross-coupling reactions .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Multipurpose Applications in Various Fields
- Scientific Field: Material Science .
- Application Summary: BTEB can be widely used in various fields such as new energy (lithium batteries, photovoltaics, cables), electronics (semiconductors, LEDs, electronic components), new materials (aerospace materials, automotive silicone, nanomaterials, 3D printing), life and health (healthcare, drug synthesis, scientific research analysis), home life (fabrics and leather, personal care), environmental protection (water treatment, metal pre-treatment, high-efficiency defoamers), construction (UV curable ink coatings, MS sealants, RTV silicone rubbers, waterproofing agents), agriculture (agricultural chemicals) and more .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Silica Aerogels for Multipurpose Application
- Scientific Field: Material Science .
- Application Summary: BTEB is used in the preparation of silica aerogels for multipurpose application . These aerogels have shown an interesting combination of thermal insulation and mechanical properties . Moreover, they could be chemically doped with silica-functionalized magnetite nanoparticles imparting magnetic behaviour to the aerogels but also improving their thermal insulation performance and mechanical strength . Their magnetic feature can be useful for several applications including magnetic separation and drug delivery .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Wide Applications in Various Fields
- Scientific Field: Material Science .
- Application Summary: BTEB can be widely used in various fields such as new energy (lithium batteries, photovoltaics, cables), electronics (semiconductors, LEDs, electronic components), new materials (aerospace materials, automotive silicone, nanomaterials, 3D printing), life and health (healthcare, drug synthesis, scientific research analysis), home life (fabrics and leather, personal care), environmental protection (water treatment, metal pre-treatment, high-efficiency defoamers), construction (UV curable ink coatings, MS sealants, RTV silicone rubbers, waterproofing agents), agriculture (agricultural chemicals) and more .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
properties
IUPAC Name |
triethoxy-(4-triethoxysilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNCOSWWOMZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
158530-97-3 | |
| Record name | 1,4-Bis(triethoxysilyl)benzene homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158530-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10467564 | |
| Record name | 1,4-Bis(triethoxysilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(triethoxysilyl)benzene | |
CAS RN |
2615-18-1 | |
| Record name | 1,4-Bis(triethoxysilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(triethoxysilyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

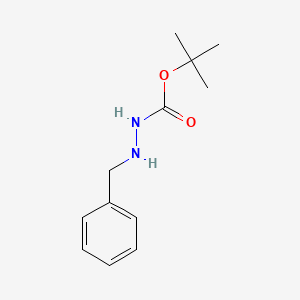

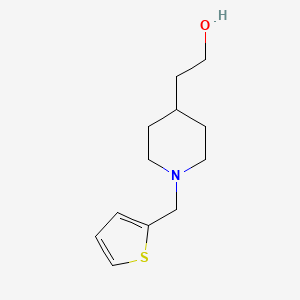
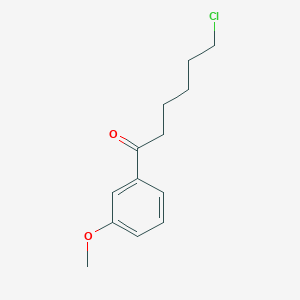
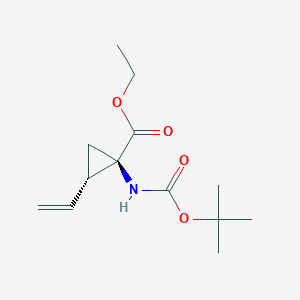
![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
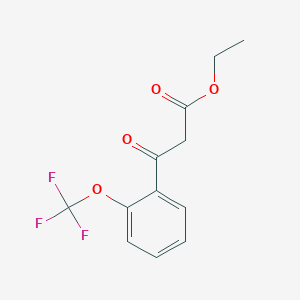
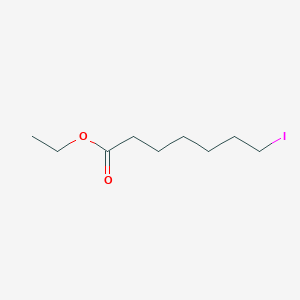
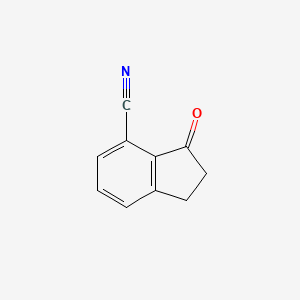
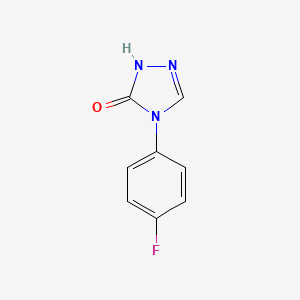
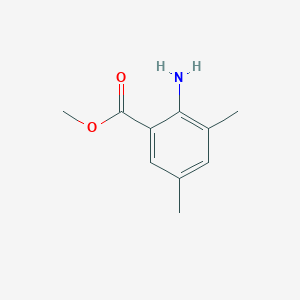
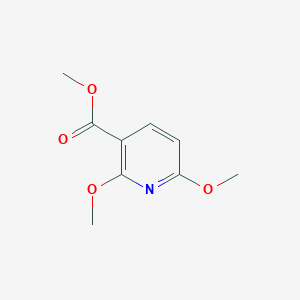
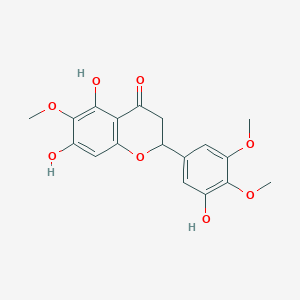
![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)